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Compound of Interest

Compound Name:
1,2-Benzisoxazol-3-ylacetyl

chloride

CAS No.: 84637-43-4

Cat. No.: B3157153

Get Quote

Executive Summary
The 1,2-benzisoxazole core is a privileged heterocyclic scaffold in medicinal chemistry,

prominently featured in FDA-approved anticonvulsants such as zonisamide, antipsychotics like

risperidone, and various novel APJ receptor agonists[1][2]. The functionalization of the C3-

position via nucleophilic substitution of benzisoxazole acid chlorides (e.g., 1,2-benzisoxazole-3-

carbonyl chloride) is a highly efficient, divergent strategy for generating extensive libraries of

amides and esters[3]. This application note details a self-validating, highly robust methodology

for the synthesis and subsequent nucleophilic substitution of these reactive intermediates,

prioritizing high yields and the preservation of the sensitive N–O heterocyclic bond.

Mechanistic Insights & Experimental Causality
The conversion of a carboxylic acid to an amide or ester via an acid chloride intermediate is a

foundational transformation. However, when working with 1,2-benzisoxazole-3-carboxylic acid,

the choice of reagents is critical due to the potential lability of the isoxazole ring under harsh

conditions.
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Acid Chloride Generation: While thionyl chloride (

) is a traditional reagent for this transformation, it often requires elevated temperatures
(reflux) which can lead to ring-opening or degradation of the benzisoxazole core[4]. Instead,
this protocol utilizes oxalyl chloride with catalytic N,N-dimethylformamide (DMF) at room
temperature[5]. The DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-
Haack reagent in situ, which subsequently activates the carboxylic acid under exceptionally
mild conditions, off-gassing

,

, and

.

Nucleophilic Substitution: The addition of the amine or alcohol to the acid chloride proceeds

via a standard addition-elimination mechanism. The causality behind using a non-

nucleophilic organic base—specifically N,N-diisopropylethylamine (DIPEA) or triethylamine

(TEA)—is to act as an acid scavenger. If the

byproduct is not immediately neutralized, it will protonate the incoming amine nucleophile,
rendering it inactive and stalling the reaction[6]. For specialized or sterically hindered
amides, advanced reagents like diisobutyl(amino)aluminum can also be deployed to force
the substitution[7].
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Reaction workflow for synthesizing benzisoxazole amides/esters.

The Self-Validating System (In-Process Control)
A common pitfall in acid chloride synthesis is the inability to monitor the reaction directly via

standard reverse-phase LC-MS, as the acid chloride rapidly hydrolyzes back to the starting

carboxylic acid in the aqueous mobile phase. To make this protocol a self-validating system, an

In-Process Control (IPC) step is mandatory. By quenching a micro-aliquot of the reaction

mixture into anhydrous methanol, the acid chloride is instantly trapped as a stable methyl ester.

The LC-MS is then analyzed for the mass of the methyl ester.
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Self-validating quality control logic for acid chloride formation.

Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1,2-Benzisoxazole-3-carbonyl
chloride

Preparation: Charge a flame-dried round-bottom flask with 1,2-benzisoxazole-3-carboxylic

acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

Maintain the system under a dry nitrogen or argon atmosphere.

Catalyst Addition: Add catalytic anhydrous DMF (0.05 equiv) to the suspension.

Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add oxalyl

chloride (1.5 equiv) dropwise over 10–15 minutes.
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Expert Insight: Dropwise addition controls the exothermic generation of the Vilsmeier-

Haack intermediate and prevents rapid, hazardous off-gassing of

and

[5].

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 to

3 hours. The mixture will typically transition from a suspension to a clear yellow/orange

solution as the acid chloride forms.

Self-Validation (IPC): Withdraw a 5 µL aliquot of the reaction mixture and dilute it into 100 µL

of anhydrous methanol. Analyze this quenched sample via LC-MS. Proceed to the next step

only when the UV trace shows >95% conversion to the corresponding methyl ester.

Isolation: Concentrate the reaction mixture in vacuo to remove the DCM solvent and any

unreacted, volatile oxalyl chloride. The resulting crude 1,2-benzisoxazole-3-carbonyl chloride

(typically a yellow oil or semi-solid) should be used immediately in Protocol B without further

purification to prevent atmospheric hydrolysis[3].

Protocol B: Nucleophilic Substitution (Amidation /
Esterification)

Solvation: Dissolve the crude 1,2-benzisoxazole-3-carbonyl chloride (1.0 equiv) in anhydrous

DCM (0.2 M) under nitrogen and cool to 0 °C.

Nucleophile Preparation: In a separate dry vial, prepare a solution of the desired nucleophile

(primary/secondary amine or alcohol, 1.1 equiv) and DIPEA (2.5 equiv) in a minimal amount

of DCM.

Coupling: Add the nucleophile/base solution dropwise to the cooled acid chloride solution.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

Workup: Once complete (verified by TLC or LC-MS), quench the reaction by adding

saturated aqueous

. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude residue via flash column
chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure
benzisoxazole derivative.

Quantitative Data & Reaction Scope
The efficiency of the nucleophilic substitution is highly dependent on the steric and electronic

properties of the incoming nucleophile. The table below summarizes expected reaction

parameters and yields based on established literature precedents[3][6][7].

Nucleophile
Class

Example
Reagent

Base Solvent Time (h)
Expected
Yield

Primary

Amine
Benzylamine

DIPEA (2.5

eq)
DCM 2.0 85 – 95%

Secondary

Amine
Morpholine

DIPEA (2.5

eq)
DCM 3.0 80 – 90%

Steric Amine
Aurantioclavi

ne

DIPEA (3.0

eq)
DCM 4.0 75 – 91%

Primary

Alcohol
Ethanol

TEA / DMAP

(cat)
THF 4.0 70 – 85%

Aqueous

Amine

Ammonia

(aq) (aq)
DCM / 1.0 75 – 85%

Note: Aqueous amine substitutions utilize Schotten-Baumann biphasic conditions, which rely

on the rapid kinetics of the acid chloride reacting with the amine before background hydrolysis

can occur[6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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